Cas no 1093059-45-0 ((3S,4S)-2,5-dimethylhexane-3,4-diamine)

(3S,4S)-2,5-dimethylhexane-3,4-diamine Chemical and Physical Properties
Names and Identifiers
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- (3S,4S)-2,5-dimethylhexane-3,4-diamine
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- Inchi: 1S/C8H20N2/c1-5(2)7(9)8(10)6(3)4/h5-8H,9-10H2,1-4H3/t7-,8-/m0/s1
- InChI Key: KQDYUNYMUMMKOL-YUMQZZPRSA-N
- SMILES: CC(C)[C@H](N)[C@@H](N)C(C)C
(3S,4S)-2,5-dimethylhexane-3,4-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | ZJSA-00101-500mg |
(3S,4S)-2,5-dimethylhexane-3,4-diamine |
1093059-45-0 | 97%;99%ee | 500mg |
¥5000.0 | 2024-07-19 | |
AN HUI ZE SHENG Technology Co., Ltd. | B014562-100mg |
(3S,4S)-2,5-Dimethylhexane-3,4-diamine |
1093059-45-0 | 97%HPLC;99%ee | 100mg |
¥1130.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | B014562-1g |
(3S,4S)-2,5-Dimethylhexane-3,4-diamine |
1093059-45-0 | 97%HPLC;99%ee | 1g |
¥9000.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | B014562-500mg |
(3S,4S)-2,5-Dimethylhexane-3,4-diamine |
1093059-45-0 | 97%HPLC;99%ee | 500mg |
¥5050.00 | 2023-09-15 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | ZJSA-00101-1g |
(3S,4S)-2,5-dimethylhexane-3,4-diamine |
1093059-45-0 | 97%;99%ee | 1g |
¥9500.0 | 2024-07-19 |
(3S,4S)-2,5-dimethylhexane-3,4-diamine Related Literature
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Additional information on (3S,4S)-2,5-dimethylhexane-3,4-diamine
Introduction to (3S,4S)-2,5-dimethylhexane-3,4-diamine (CAS No. 1093059-45-0)
(3S,4S)-2,5-dimethylhexane-3,4-diamine is a chiral diamine compound with significant applications in the field of pharmaceuticals and materials science. This compound, identified by its CAS number 1093059-45-0, has garnered attention due to its unique structural properties and potential biological activities. The precise stereochemistry of this molecule, characterized by its (3S,4S) configuration, makes it a valuable building block for the synthesis of complex organic molecules.
The synthesis and characterization of (3S,4S)-2,5-dimethylhexane-3,4-diamine involve advanced techniques in organic chemistry, including stereoselective reactions and purification methods. The presence of two amine functional groups at the 3 and 4 positions provides multiple sites for further functionalization, making it a versatile intermediate in drug discovery and material science. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and scalable production of this compound, enhancing its accessibility for research and industrial applications.
In the pharmaceutical industry, diamines like (3S,4S)-2,5-dimethylhexane-3,4-diamine are often employed as key intermediates in the development of novel therapeutic agents. The chiral center at the 3-position contributes to the molecule's enantioselective properties, which are crucial for achieving desired pharmacological effects. Studies have shown that diamines can play a pivotal role in the design of bioactive molecules targeting various disease pathways. For instance, derivatives of this compound have been investigated for their potential in modulating enzyme activities and interacting with biological receptors.
Recent research has highlighted the importance of stereochemistry in drug design, emphasizing that the (3S,4S) configuration of (3S,4S)-2,5-dimethylhexane-3,4-diamine significantly influences its biological activity. Computational studies have demonstrated that this specific stereochemical arrangement enhances binding affinity to certain protein targets compared to its enantiomers. This finding underscores the need for precise control over molecular structure in pharmaceutical development. Additionally, the dimethyl substituents at the 2 and 5 positions contribute to steric hindrance and electronic effects that can fine-tune the compound's interactions with biological systems.
The material science applications of (3S,4S)-2,5-dimethylhexane-3,4-diamine are equally compelling. This compound has been explored as a precursor in the synthesis of polymers with tailored mechanical and thermal properties. The amine groups facilitate cross-linking reactions, leading to high-performance materials suitable for use in coatings, adhesives, and specialty plastics. Furthermore, the chiral nature of this diamine can be leveraged to create optically active polymers with potential applications in optical fibers and liquid crystal displays.
In conclusion, (3S,4S)-2,5-dimethylhexane-3,4-diamine (CAS No. 1093059-45-0) is a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique stereochemistry and functional groups make it an invaluable intermediate for synthesizing complex molecules with desired biological activities. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow further. The advancements in synthetic methodologies have also contributed to making its production more efficient and sustainable.
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